

Physical and chemical properties of Docetaxel-d5

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Compound of Interest

Compound Name: Docetaxel-d5

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **Docetaxel-d5**

This guide provides a comprehensive overview of the essential physical and chemical properties of **Docetaxel-d5**, a deuterated analog of the widely used antineoplastic agent, Docetaxel. Designed for researchers, scientists, and professionals in drug development, this document details its core characteristics, analytical methodologies, and mechanism of action. **Docetaxel-d5** serves as a crucial internal standard in pharmacokinetic and metabolic studies due to its mass difference from the parent drug, allowing for precise quantification in biological matrices.^{[1][2]}

Core Physical and Chemical Properties

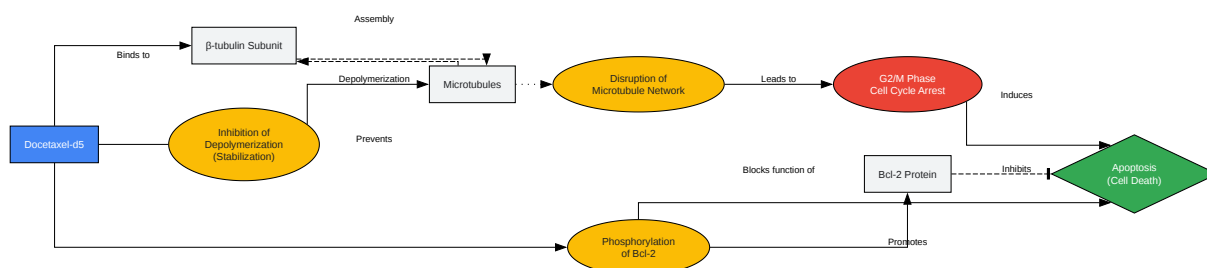
Docetaxel-d5 is a stable, isotopically labeled form of Docetaxel.^[2] Its fundamental properties are critical for its application in analytical and research settings.

Property	Value	Reference
Molecular Formula	C43H48D5NO14	[3][4]
Molecular Weight	812.91 g/mol	[3][4][5]
Appearance	Off-White to Pale Yellow Solid	[4]
Melting Point	>155 °C (with decomposition)	[4]
Solubility	Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Methanol.[4][6] Practically insoluble in water. [6][7]	
Storage	Store at -20°C.[4][7]	

Mechanism of Action

As a deuterated analog, **Docetaxel-d5** is expected to exhibit the same mechanism of action as Docetaxel. The primary antineoplastic activity of Docetaxel involves the disruption of the microtubular network within cells, which is essential for mitotic and interphase cellular functions.[8][9]

- **Microtubule Stabilization:** Docetaxel binds to the β -subunit of tubulin, the protein component of microtubules. This binding promotes the assembly of tubulin into stable microtubules and simultaneously inhibits their depolymerization.[9][10][11] Compared to its predecessor Paclitaxel, Docetaxel is considered twice as potent in this inhibitory action.[9]
- **Cell Cycle Arrest:** The stabilization of microtubules disrupts the normal dynamic reorganization of the microtubule network. This leads to the inhibition of mitotic cell division, arresting the cell cycle at the G2/M phase.[10][11]
- **Induction of Apoptosis:** The sustained mitotic block and accumulation of dysfunctional microtubules trigger programmed cell death, or apoptosis.[8] Furthermore, Docetaxel has been found to induce the phosphorylation of the Bcl-2 oncoprotein, an apoptosis-blocking protein, thereby further promoting apoptotic cell death.[8][11]



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Caption: Mechanism of action of Docetaxel.

Experimental Protocols

The quantification and stability assessment of **Docetaxel-d5**, particularly when used as an internal standard, requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Stability-Indicating HPLC Method

This protocol outlines a general method for determining the chemical stability of Docetaxel. This method is designed to separate Docetaxel from its potential degradation products.

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[12][13]
- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.[14]
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., water or phosphate buffer). A common composition is Acetonitrile:Water (45:55, v/v).[13]

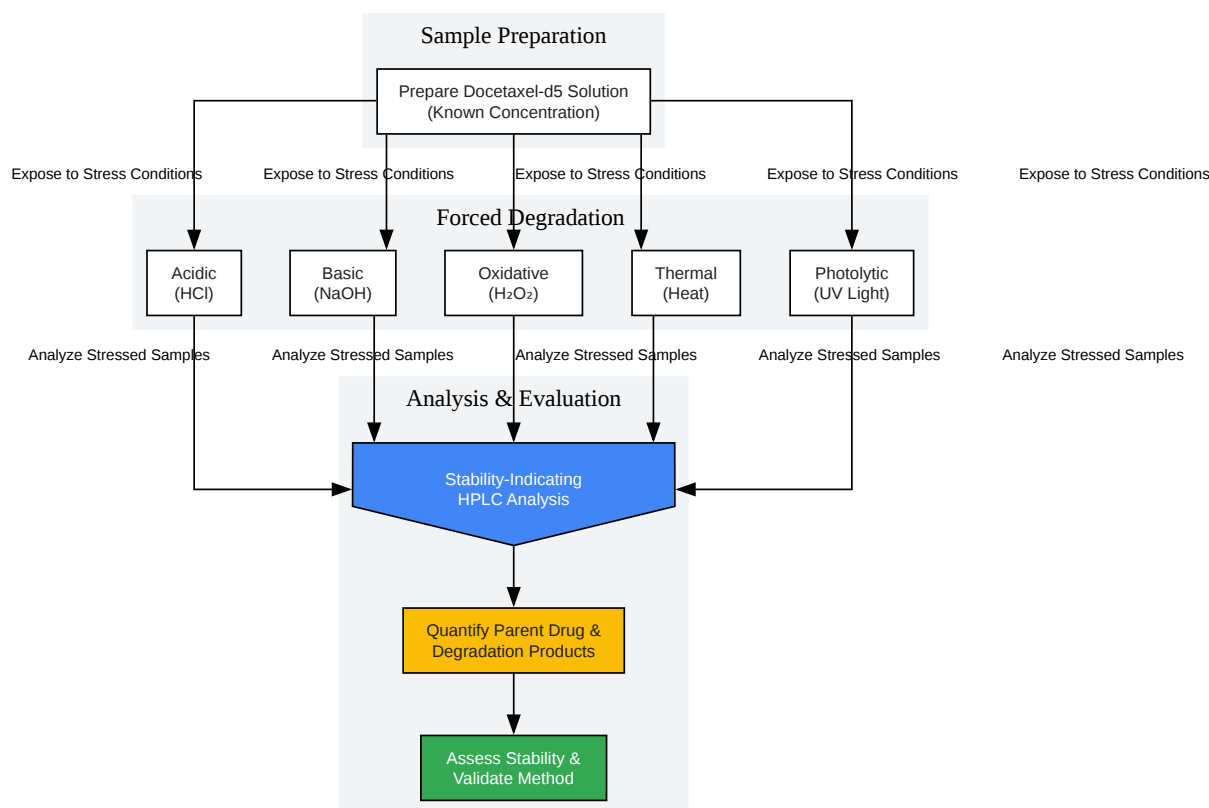
- Flow Rate: Typically maintained at 1.0 to 1.5 mL/min.[13][14]
- Detection: UV detection at a wavelength of approximately 230-232 nm.[13][14]
- Injection Volume: 20 µL.[13]
- Procedure:
 - Prepare standard solutions of **Docetaxel-d5** in a suitable diluent (e.g., a mix of acetonitrile and methanol).
 - Prepare samples for analysis by diluting them to a known concentration within the linear range of the assay.
 - Inject the standard and sample solutions into the HPLC system.
 - The concentration of **Docetaxel-d5** is determined by comparing the peak area of the analyte in the sample to the peak area in the standard solution.

Forced Degradation Study Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method by generating potential degradation products.[14]

- Objective: To assess the stability of **Docetaxel-d5** under various stress conditions.
- Procedure: Subject **Docetaxel-d5** solutions to the following conditions:
 - Acidic Hydrolysis: 0.1 N HCl at a controlled temperature (e.g., 60°C) for a defined period.
 - Basic Hydrolysis: 0.1 N NaOH at room temperature.
 - Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
 - Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 80-100°C).
 - Photolytic Degradation: Expose the solution to UV or fluorescent light.[14]

- Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method to separate and quantify the parent drug and any resulting degradation products.



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Caption: Workflow for a forced degradation study.

Stability Profile

The stability of Docetaxel solutions is a critical factor for both clinical and research applications. While specific data for **Docetaxel-d5** is limited, studies on Docetaxel provide valuable insights.

- **Reconstituted Solutions:** Docetaxel premix solutions (reconstituted from concentrate) have been shown to be physicochemically stable for at least four weeks at both refrigerated and room temperatures.[12]
- **Infusion Solutions:** When further diluted in 0.9% sodium chloride or 5% dextrose, Docetaxel infusions (0.3 to 0.9 mg/mL) are stable for extended periods. In polyolefin containers, they remain stable for at least four weeks at room temperature.[12] Solutions stored in PABs (polypropylene-polyethylene copolymer bags) retained over 95% of their initial concentration for 35 days at 23°C.[15]
- **Storage Containers:** A notable instability arises when infusion solutions are stored in PVC bags, where precipitation of the drug can occur irregularly after several days.[12] Therefore, non-PVC containers like polyolefin or glass are recommended for storing diluted Docetaxel solutions.
- **Storage Temperature:** Vials of Docetaxel injection are typically stored at a controlled room temperature (20°C to 25°C).[16] After first use, multiple-dose vials are stable for up to 28 days when refrigerated (2°C to 8°C) and protected from light.[16] Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months.[7]

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